Dothiepin, also known as dosulepin, is a tricyclic antidepressant primarily used for the treatment of major depressive disorders. It functions by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine, thereby alleviating symptoms of depression. Dothiepin is notable for its efficacy in treating anxiety disorders as well.
Dothiepin was first synthesized in the 1960s and has been widely used in various countries since then. It is derived from dibenzo[b,e]thiepin, a compound that serves as a precursor in its synthesis. The compound is available in various formulations, including tablets and liquid forms, and is marketed under different brand names across the globe .
Dothiepin is classified as a tricyclic antidepressant. This classification indicates that it possesses a three-ring chemical structure, which is characteristic of this class of medications. Tricyclic antidepressants are known for their ability to influence multiple neurotransmitter systems in the brain, making them effective for a range of mood disorders.
The synthesis of dothiepin typically involves several key steps:
The synthesis often requires careful control of temperature and reaction time to optimize yield and minimize by-products. Solvents used are typically organic and non-polar, allowing for effective extraction and purification processes.
Dothiepin has a complex molecular structure characterized by its tricyclic framework. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.
Dothiepin undergoes several significant chemical reactions during its synthesis:
The reactions are generally catalyzed by Lewis acids such as iron(III) chloride, which facilitate the formation of bonds necessary for constructing the tricyclic framework .
Dothiepin exerts its antidepressant effects primarily through the inhibition of serotonin and norepinephrine reuptake in neuronal synapses. By blocking the transporters responsible for reabsorbing these neurotransmitters, dothiepin increases their availability in the synaptic cleft, enhancing mood-regulating signals.
Dothiepin is primarily used in clinical settings for:
Dothiepin (INN: dosulepin) was first synthesized in the 1960s amid intensive research into tricyclic compounds for depression treatment. Pharmacologically classified as a tricyclic antidepressant (TCA), it functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). Dothiepin increases synaptic concentrations of monoamine neurotransmitters by blocking their presynaptic reuptake transporters, with binding affinities (Ki) of 8.6–78 nM for SERT (serotonin transporter) and 46–70 nM for NET (norepinephrine transporter) [1] [9]. Its metabolites—particularly nordothiepin (desmethyldothiepin)—retain pharmacological activity, contributing to its clinical effects. Unlike newer antidepressants, dothiepin exhibits significant affinity for histamine H₁ (Ki = 3.6–4 nM) and muscarinic receptors (Ki = 25–26 nM), explaining its sedative and anticholinergic properties [1] [6].
Table 1: Key Pharmacokinetic Properties of Dothiepin
Property | Value | Details |
---|---|---|
Oral Bioavailability | ~30% | Extensive first-pass metabolism |
Plasma Protein Binding | 80–90% | pH-sensitive binding affinity |
Metabolism | Hepatic (CYP450) | Demethylation and S-oxidation |
Active Metabolites | Nordothiepin, Dothiepin sulfoxide | Nordothiepin: t½ = 34.7–45.7 hours |
Elimination Half-life | 14.4–23.9 hours (parent compound) | Metabolites: 22.7–33.5 hours |
Primary Excretion Route | Urine (56%) | Feces: 15% |
Dothiepin belongs to the dibenzothiepin subclass of TCAs, distinguished by a sulfur atom replacing the ethylene bridge of classic TCAs like imipramine. This structural modification yields a nonplanar conformation due to the sulfur’s larger atomic radius, influencing receptor binding kinetics. The molecule consists of two benzene rings fused to a central seven-membered thiepin ring, with a dimethylaminopropyl side chain attached at position 11. Its geometric isomerism (cis vs. trans) affects pharmacological activity, with the trans isomer exhibiting higher potency [2] [8].
Compared to earlier TCAs:
Table 2: Structural and Pharmacological Comparison of Key TCAs
Compound | Core Structure | SERT Ki (nM) | NET Ki (nM) | log P |
---|---|---|---|---|
Dothiepin | Dibenzothiepin | 8.6–78 | 46–70 | 4.56 |
Amitriptyline | Dibenzocycloheptene | 4.3 | 35 | 4.92 |
Imipramine | Dibenzazepine | 1.4 | 37 | 4.07 |
Clomipramine | Dibenzazepine | 0.28 | 54 | 5.19 |
Dothiepin’s regulatory status has shifted significantly due to toxicity concerns:
Prescription trends reflect these safety policies:
Global Regulatory Status Summary
Region | Status | Usage Trend | Key Restrictions |
---|---|---|---|
United Kingdom | Restricted | Steep decline | Second-line only (MHRA 2019) |
Australia | Approved | Declining | Not first-line |
European Union | Mixed | Minimal use | Market withdrawal in some states |
United States | Not approved | N/A | – |
Japan | Approved | Moderate decline | Caution in elderly |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1